N-Boc-N-Desethyl-2-methylbutanoate Perindopril Benzyl Ester
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Overview
Description
N-Boc-N-Desethyl-2-methylbutanoate Perindopril Benzyl Ester: is a chemical compound identified by the CAS number 671203-92-2. It is a derivative of Perindopril, an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension and heart failure. This compound is often used in analytical method development, method validation, and quality control applications for Abbreviated New Drug Applications (ANDA) and commercial production of Perindopril .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-N-Desethyl-2-methylbutanoate Perindopril Benzyl Ester involves multiple steps, including the protection and deprotection of functional groups. The tert-butoxycarbonyl (Boc) group is commonly used for the protection of amines during the synthesis. The reaction conditions typically involve the use of organic solvents such as dichloromethane, ethyl acetate, and methanol.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of high-purity reagents and controlled reaction conditions is crucial for the successful industrial production of this compound .
Chemical Reactions Analysis
Types of Reactions: N-Boc-N-Desethyl-2-methylbutanoate Perindopril Benzyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove protective groups or to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can result in the removal of protective groups.
Scientific Research Applications
Chemistry: In chemistry, N-Boc-N-Desethyl-2-methylbutanoate Perindopril Benzyl Ester is used as a building block for the synthesis of more complex molecules. It is also utilized in the development and validation of analytical methods .
Biology: In biological research, this compound is used to study the effects of ACE inhibitors on various biological pathways. It helps in understanding the mechanism of action of Perindopril and its derivatives .
Medicine: In medicine, this compound is used in the formulation of drugs for the treatment of hypertension and heart failure. It is also used in the development of new therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the quality control and validation processes for the production of Perindopril. It ensures the consistency and efficacy of the final product .
Mechanism of Action
The mechanism of action of N-Boc-N-Desethyl-2-methylbutanoate Perindopril Benzyl Ester involves its role as a precursor to Perindopril. Perindopril inhibits the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting ACE, Perindopril reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure .
Comparison with Similar Compounds
Perindopril: The parent compound, used as an ACE inhibitor for treating hypertension and heart failure.
N-Boc-N-Desethyl-2-methylbutanoate: A related compound used in similar applications.
Perindopril Benzyl Ester: Another derivative of Perindopril with similar properties.
Uniqueness: N-Boc-N-Desethyl-2-methylbutanoate Perindopril Benzyl Ester is unique due to its specific structure, which allows it to be used in various analytical and industrial applications. Its role as a precursor to Perindopril makes it valuable in the pharmaceutical industry for the development and production of ACE inhibitors .
Properties
CAS No. |
671203-92-2 |
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Molecular Formula |
C₂₄H₃₄N₂O₅ |
Molecular Weight |
430.54 |
Synonyms |
(2S,3aS,7aS)-Benzyl 1-((S)-2-((tert-Butoxycarbonyl)amino)propanoyl)octahydro-1H-indole-2-carboxylate; (2S,3aS,7aS)-1-[(2S)-2-[[(1,1-Dimethylethoxy)carbonyl]amino]-1-oxopropyl]octahydro-1H-Indole-2-carboxylic Acid Phenylmethyl Ester _x000B_ |
Origin of Product |
United States |
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